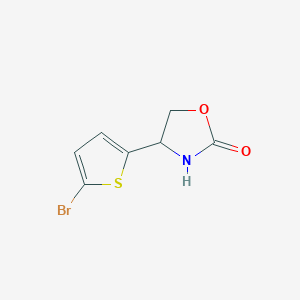
4-(5-Bromothiophen-2-yl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromothiophen-2-yl)oxazolidin-2-one is a heterocyclic compound that features both an oxazolidinone ring and a brominated thiophene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of an asymmetric aldol reaction followed by a Curtius rearrangement to form the oxazolidinone ring . The brominated thiophene group can then be introduced through a substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-Bromothiophen-2-yl)oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alkyl halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiophene derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
4-(5-Bromothiophen-2-yl)oxazolidin-2-one has several scientific research applications, including:
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-(5-Bromothiophen-2-yl)oxazolidin-2-one depends on its specific application. In medicinal chemistry, it may act by inhibiting bacterial protein synthesis, similar to other oxazolidinone antibiotics . The brominated thiophene group can interact with specific molecular targets, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Linezolid: An oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic used to treat skin infections.
Uniqueness
4-(5-Bromothiophen-2-yl)oxazolidin-2-one is unique due to the presence of the brominated thiophene group, which can impart distinct electronic and steric properties. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Propriétés
Formule moléculaire |
C7H6BrNO2S |
|---|---|
Poids moléculaire |
248.10 g/mol |
Nom IUPAC |
4-(5-bromothiophen-2-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H6BrNO2S/c8-6-2-1-5(12-6)4-3-11-7(10)9-4/h1-2,4H,3H2,(H,9,10) |
Clé InChI |
HLFSSPOIHKJCCZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(NC(=O)O1)C2=CC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


aminehydrochloride](/img/structure/B13546896.png)
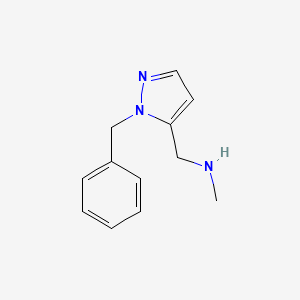
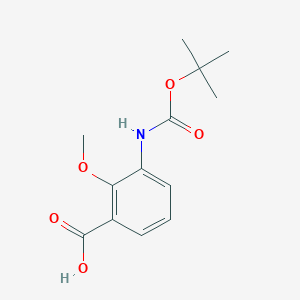
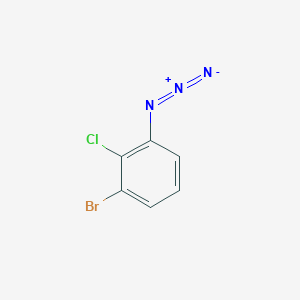
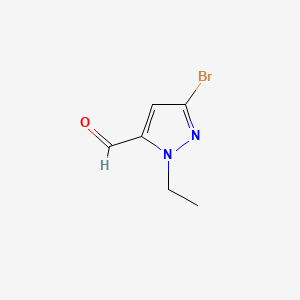
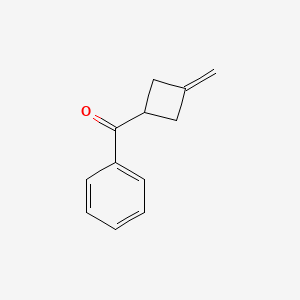
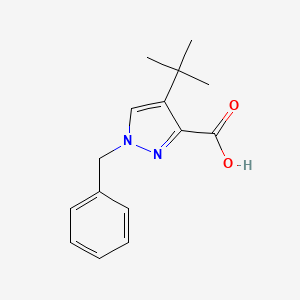

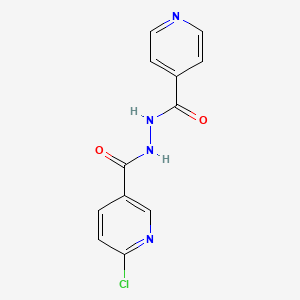
![N-[(tert-butylcarbamoyl)(pyridin-3-yl)methyl]-N-[4-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B13546972.png)
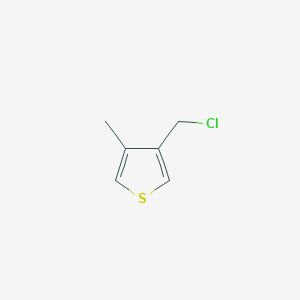
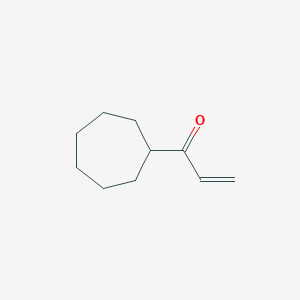
![7-({Spiro[3.3]heptan-2-yl}carbamoyl)heptanoicacid](/img/structure/B13547000.png)

